![molecular formula C18H16N4OS B11328180 3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328180.png)
3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of imidazole, phenyl, and thieno[2,3-d]pyrimidin-4-one moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidin-4-one core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thieno[2,3-d]pyrimidin-4-one core can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit similar antimicrobial properties.
Thieno[2,3-d]pyrimidine Derivatives: Compounds such as thienopyrimidine-based kinase inhibitors are structurally related and have been studied for their anticancer activities.
Uniqueness: 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of imidazole, phenyl, and thieno[2,3-d]pyrimidin-4-one moieties, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16N4OS/c23-18-16-15(14-5-2-1-3-6-14)11-24-17(16)20-13-22(18)9-4-8-21-10-7-19-12-21/h1-3,5-7,10-13H,4,8-9H2 |
InChI Key |
CZXMEHIFFQLJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCN4C=CN=C4 |
Origin of Product |
United States |
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